(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol
Description
(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol is a chiral fluorinated alcohol with the molecular formula C₆H₁₁F₃O. Its structure features a hydroxyl group at the terminal carbon (C1), a methyl branch at the stereogenic C2 position (in the S-configuration), and three fluorine atoms at C3. The stereochemistry at C2 further influences its interactions in chiral environments, such as enzyme binding or asymmetric synthesis.
Properties
IUPAC Name |
(2S)-5,5,5-trifluoro-2-methylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-5(4-10)2-3-6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLGLYKACHHIND-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol typically involves the use of fluorinated precursors and specific reaction conditions to introduce the trifluoromethyl group. One common method includes the reaction of 2-methylpentan-1-ol with a fluorinating agent such as trifluoromethyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of 5,5,5-trifluoro-2-methylpentanal.
Reduction: Formation of 5,5,5-trifluoro-2-methylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol with two related compounds: 5,5,5-Trifluoropentan-1-ol (straight-chain analog) and 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (halogen-enriched analog).
Physicochemical Properties
- Boiling Points and Polarity: The branched structure of this compound likely results in a lower boiling point compared to its linear analog, 5,5,5-Trifluoropentan-1-ol, due to reduced surface area and weaker van der Waals interactions .
Acidity :
Optical Activity :
- Only this compound exhibits chirality, making it relevant for enantioselective applications. The linear analog (5,5,5-Trifluoropentan-1-ol) lacks stereogenic centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
